molecular formula C17H19FN4O4S B2526329 8-((2,3-dihydroxypropyl)thio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923150-99-6

8-((2,3-dihydroxypropyl)thio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2526329
CAS RN: 923150-99-6
M. Wt: 394.42
InChI Key: ZNQBEZNZVMJFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2,3-dihydroxypropyl)thio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19FN4O4S and its molecular weight is 394.42. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

The compound is part of a broader category of tricyclic xanthine derivatives investigated for their potential as multitarget drugs for neurodegenerative diseases. These compounds, including 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, have been designed to improve water solubility and evaluated for their dual-target-directed antagonistic activity at adenosine A1 and A2A receptors, as well as for their ability to inhibit monoamine oxidases (MAO). The research identified several potent compounds with significant potential for symptomatic and disease-modifying treatment of neurodegenerative diseases, underscoring the advantages of multitarget therapeutics over single-target approaches (Brunschweiger et al., 2014).

Structural Analysis of Theophylline Derivatives

The structural properties of theophylline derivatives, including those related to the compound of interest, have been extensively studied to understand their conformation and bonding interactions. For example, the analysis of 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline highlighted the planarity of the theophylline moiety and the influence of intramolecular hydrogen bonding on the conformation of substituents. This structural insight is crucial for the rational design of new therapeutic agents targeting specific biological receptors (Karczmarzyk et al., 1995).

Novel Purinedione Syntheses

Innovative synthetic routes have been developed to create new purinedione derivatives, including the target compound, which have potential applications in medicinal chemistry and drug development. For instance, the synthesis of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones through a four-step process demonstrates the versatility and adaptability of purinedione chemistry in generating compounds with potentially valuable biological activities (Šimo et al., 1995).

properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-20-14-13(15(25)21(2)17(20)26)22(7-10-3-5-11(18)6-4-10)16(19-14)27-9-12(24)8-23/h3-6,12,23-24H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQBEZNZVMJFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(CO)O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2,3-dihydroxypropyl)thio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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